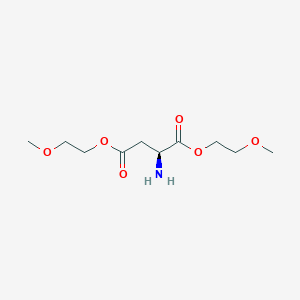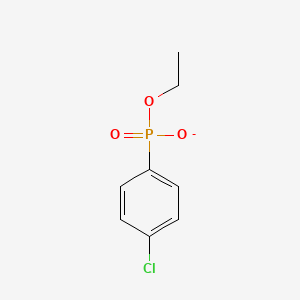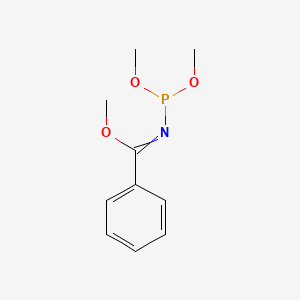
Methyl N-(dimethoxyphosphanyl)benzenecarboximidate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl N-(dimethoxyphosphanyl)benzenecarboximidate is an organic compound with the molecular formula C10H14NO3P It is a derivative of benzenecarboximidic acid, where the nitrogen atom is bonded to a dimethoxyphosphanyl group and the carbonyl carbon is bonded to a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl N-(dimethoxyphosphanyl)benzenecarboximidate can be synthesized through several synthetic routes. One common method involves the reaction of benzenecarboximidic acid with dimethoxyphosphanyl chloride in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process may be optimized for higher yields and purity, with additional steps for purification and quality control.
Chemical Reactions Analysis
Types of Reactions
Methyl N-(dimethoxyphosphanyl)benzenecarboximidate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the compound into phosphine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the phosphorus atom, leading to the formation of different phosphanyl derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reactions typically occur under mild to moderate conditions, depending on the desired transformation.
Major Products Formed
The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and various substituted phosphanyl compounds. These products can be further utilized in different chemical processes and applications.
Scientific Research Applications
Methyl N-(dimethoxyphosphanyl)benzenecarboximidate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphine ligands for catalysis.
Biology: The compound can be employed in the study of enzyme mechanisms and protein interactions involving phosphorus-containing groups.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of methyl N-(dimethoxyphosphanyl)benzenecarboximidate involves its interaction with molecular targets through its phosphanyl group. The compound can form coordination complexes with metal ions, which can then participate in catalytic cycles. Additionally, the dimethoxyphosphanyl group can undergo various chemical transformations, influencing the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to methyl N-(dimethoxyphosphanyl)benzenecarboximidate include:
Benzenecarboximidic acid derivatives: Compounds with different substituents on the nitrogen or carbonyl carbon.
Phosphine oxides: Compounds with similar phosphorus-containing functional groups.
Imino ethers: Compounds with similar imine and ether functionalities.
Uniqueness
This compound is unique due to its combination of a benzenecarboximidic acid core with a dimethoxyphosphanyl group. This structural feature imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and catalysis.
Properties
CAS No. |
83264-54-4 |
|---|---|
Molecular Formula |
C10H14NO3P |
Molecular Weight |
227.20 g/mol |
IUPAC Name |
methyl N-dimethoxyphosphanylbenzenecarboximidate |
InChI |
InChI=1S/C10H14NO3P/c1-12-10(11-15(13-2)14-3)9-7-5-4-6-8-9/h4-8H,1-3H3 |
InChI Key |
KBCOTCLMMYVXLU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=NP(OC)OC)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Phosphonic acid, [(4-chlorophenyl)cyanomethyl]-, diethyl ester](/img/structure/B14414740.png)

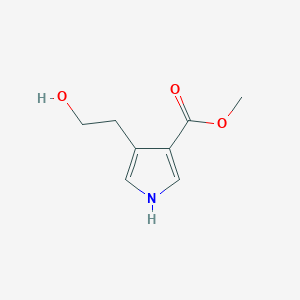
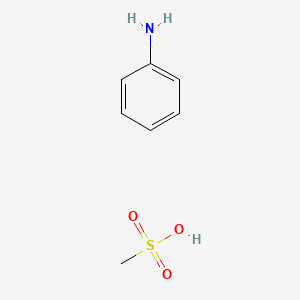

![4-(2-Cyanophenyl)-1-[(trichloromethyl)sulfanyl]-1H-pyrrole-3-carbonitrile](/img/structure/B14414771.png)


